Cas no 868551-30-8 (Methyl 4-methyl-5-nitropyridine-2-carboxylate)

Il Methyl 4-methyl-5-nitropyridine-2-carboxylato è un composto organico aromatico appartenente alla classe dei derivati nitrati della piridina. Presenta una struttura molecolare caratterizzata dalla presenza di un gruppo metile in posizione 4, un gruppo nitro in posizione 5 e un gruppo estere carbossilico in posizione 2. Questo composto è particolarmente utile come intermedio sintetico in chimica farmaceutica e nella produzione di composti eterociclici complessi. La sua elevata purezza e stabilità lo rendono adatto per applicazioni in reazioni di condensazione e come precursore per la sintesi di farmaci e agrochimici. La presenza del gruppo nitro conferisce reattività selettiva, facilitando ulteriori modifiche strutturali.
Methyl 4-methyl-5-nitropyridine-2-carboxylate structure
868551-30-8 structure
Nome del prodotto:Methyl 4-methyl-5-nitropyridine-2-carboxylate
Numero CAS:868551-30-8
MF:C8H8N2O4
MW:196.160121917725
MDL:MFCD22421724
CID:3161816

Methyl 4-methyl-5-nitropyridine-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 4-methyl-5-nitropyridine-2-carboxylate
    • Methyl 4-methyl-5-nitropicolinate
    • AK172070
    • 2-Pyridinecarboxylic acid, 4-methyl-5-nitro-, methyl ester
    • JOCVMGPJNBRFGT-UHFFFAOYSA-N
    • FCH2260966
    • PB11801
    • methyl 4-methyl-5-nitro-pyridine-2-carboxylate
    • Methyl 4-methyl-5-nitropyridine-2-carboxylate, AldrichCPR
    • 4-Methyl-5-nitro-pyridine-2-carboxylic acid methyl ester
    • Methyl 4-methyl-5-nitropyridine-2-carboxylate
    • MDL: MFCD22421724
    • Inchi: 1S/C8H8N2O4/c1-5-3-6(8(11)14-2)9-4-7(5)10(12)13/h3-4H,1-2H3
    • Chiave InChI: JOCVMGPJNBRFGT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C)C([N+](=O)[O-])=CN=1)OC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 238
  • Superficie polare topologica: 85

Methyl 4-methyl-5-nitropyridine-2-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB442212-10 g
Methyl 4-methyl-5-nitropicolinate; .
868551-30-8
10g
€1,093.40 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RK798-200mg
Methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97+%
200mg
327.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51500-100mg
Methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97%
100mg
¥51.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120914-1G
methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97%
1g
¥ 957.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120914-10G
methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97%
10g
¥ 4,798.00 2023-04-13
Chemenu
CM108795-1g
methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97%
1g
$169 2023-02-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RK798-50mg
Methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97+%
50mg
131.0CNY 2021-08-03
Alichem
A029207678-1g
Methyl 4-methyl-5-nitropicolinate
868551-30-8 97%
1g
$358.28 2023-08-31
Chemenu
CM108795-10g
methyl 4-methyl-5-nitropyridine-2-carboxylate
868551-30-8 97%
10g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10224-25g
methyl 4-methyl-5-nitropicolinate
868551-30-8 95%
25g
$1365 2023-09-07

Methyl 4-methyl-5-nitropyridine-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Dichloromethane ;  24 h, heated; rt; cooled; 10 h, reflux
1.2 Reagents: Water ;  cooled
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 80 °C; 3 h, 80 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 min, cooled
3.2 Reagents: Water Solvents: Water ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors
Plewe, Michael B.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7211-7219

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 min, cooled
1.2 Reagents: Water Solvents: Water ;  3 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors
Plewe, Michael B.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7211-7219

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 80 °C; 3 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 min, cooled
2.2 Reagents: Water Solvents: Water ;  3 h, rt → reflux; reflux → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors
Plewe, Michael B.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7211-7219

Methyl 4-methyl-5-nitropyridine-2-carboxylate Raw materials

Methyl 4-methyl-5-nitropyridine-2-carboxylate Preparation Products

Methyl 4-methyl-5-nitropyridine-2-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:868551-30-8)Methyl 4-methyl-5-nitropyridine-2-carboxylate
A1092248
Purezza:99%
Quantità:5g
Prezzo ($):263.0